

In-Depth Technical Guide: 2,3-Dimethoxypyridine

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Compound of Interest

Compound Name: 2,3-Dimethoxypyridine

Cat. No.: B017369

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,3-Dimethoxypyridine**, its applications in research and drug development, and relevant experimental methodologies.

Core Compound Properties

2,3-Dimethoxypyridine is a substituted pyridine derivative with the chemical formula $C_7H_9NO_2$.^{[1][2]} It is recognized for its utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.^[3]

Physicochemical Data

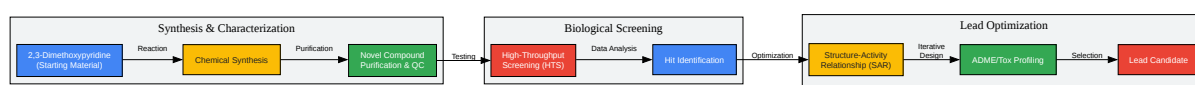
A summary of the key quantitative data for **2,3-Dimethoxypyridine** is presented in the table below for ease of reference and comparison.

Property	Value	Source
Molecular Weight	139.15 g/mol	[1][3][4]
Molecular Formula	C ₇ H ₉ NO ₂	[1][2][4]
CAS Number	52605-97-7	[1][2][4]
Density	Approximately 1.1 g/cm ³	[3]
Flash Point	Approximately 85 °C	[3]
IUPAC Name	2,3-dimethoxypyridine	[1]
SMILES	COC1=CC=CN=C1OC	[4]

Applications in Research and Drug Development

2,3-Dimethoxypyridine serves as a crucial intermediate in the synthesis of a variety of more complex molecules.[3] Its structural features make it a valuable precursor for creating compounds with potential therapeutic activities. The pyridine ring is a common scaffold in medicinal chemistry, and the methoxy groups can be readily modified or can influence the electronic properties and binding interactions of the final molecule.

While specific signaling pathway involvement is context-dependent on the final synthesized compound, pyridine derivatives are known to interact with a wide range of biological targets. The logical workflow for investigating a novel compound derived from **2,3-Dimethoxypyridine** in a drug discovery context is outlined below.



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Drug Discovery Workflow from a Starting Material.

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. Below are generalized protocols relevant to the handling and use of **2,3-Dimethoxypyridine** in a research setting.

General Handling and Storage

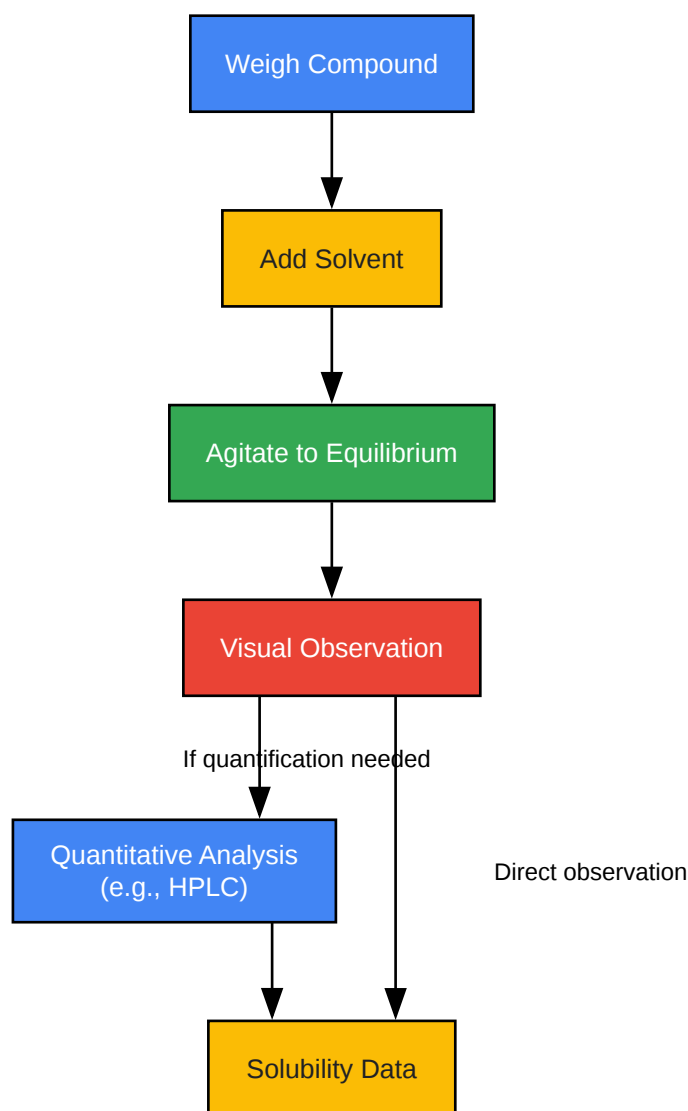
Due to its chemical nature, **2,3-Dimethoxypyridine** should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For storage, it is recommended to keep the compound in an inert atmosphere at room temperature.^[4]

Solubility Testing Protocol

A standard protocol for determining the solubility of a compound like **2,3-Dimethoxypyridine** is as follows:

- Preparation: Weigh a precise amount of **2,3-Dimethoxypyridine** (e.g., 10 mg) into a series of vials.
- Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL of water, ethanol, or acetone) to each vial.^[3]
- Mixing: Agitate the vials at a constant temperature using a vortex mixer or shaker until the solution is saturated or the compound is fully dissolved.
- Observation: Visually inspect for any undissolved solid. If dissolved, add more solute until saturation is reached.
- Quantification: If necessary, the concentration of the dissolved compound in a saturated solution can be determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

The workflow for a typical solubility assessment can be visualized as follows:



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Workflow for Solubility Assessment.

Use in Organic Synthesis: A Generalized Suzuki Coupling Reaction

2,3-Dimethoxypyridine can be a precursor to functionalized pyridines, for instance, through the introduction of a boronic acid group for subsequent cross-coupling reactions. While **2,3-Dimethoxypyridine** itself is not the boronic acid, a derivative like **2,3-Dimethoxypyridine-4-boronic acid** is used in such reactions.

A generalized experimental protocol for a Suzuki coupling reaction involving a pyridine boronic acid derivative would be:

- **Reaction Setup:** In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, the pyridine boronic acid derivative (e.g., **2,3-Dimethoxypyridine-4-boronic acid**), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), and a base (e.g., K_2CO_3 or Cs_2CO_3).
- **Solvent Addition:** Add a degassed solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
- **Reaction Execution:** Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Dry the combined organic layers over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel.
- **Characterization:** Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

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References

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- 2. 2,3-Dimethoxypyridine | Fisher Scientific [fishersci.ca]
- 3. chem-tools.com [chem-tools.com]
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